Cerium(4+) sebacate

Homogeneous catalysis Organic synthesis Solubility

Researchers requiring a strong one-electron oxidant compatible with nonpolar organic media often face the solubility limits of aqueous salts like CAN. Cerium(4+) sebacate addresses this gap as a hydrocarbon-miscible Ce(IV) source. Its sebacate ligand enables solubility in toluene or hexane, enabling homogeneous oxidation catalysis where traditional salts precipitate. - Solubility: Miscible with apolar organic solvents, confirmed by patent literature for Ce(IV) carboxylates with ≥10 C atoms per Ce. - Thermal Behavior: Decomposes to CeO₂ at lower onset temperatures (~230-250°C) compared to Ce(III) analogs, suited for thin-film precursor applications. - Processing: Forms granular, easily filterable precipitates, offering an alternative to gelatinous oxalates in separations work.

Molecular Formula C20H32CeO8
Molecular Weight 540.6 g/mol
CAS No. 94232-56-1
Cat. No. B12654432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(4+) sebacate
CAS94232-56-1
Molecular FormulaC20H32CeO8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+4]
InChIInChI=1S/2C10H18O4.Ce/c2*11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h2*1-8H2,(H,11,12)(H,13,14);/q;;+4/p-4
InChIKeyIVQODTXGRJDABG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(4+) Sebacate – Chemical Identity and Procurement


Cerium(4+) sebacate (CAS 94232-56-1) is a coordination compound formed from cerium in its tetravalent state and sebacic acid, a linear C10 dicarboxylic acid. Its molecular formula is C20H32CeO8, corresponding to a 4:1 sebacate-to-cerium stoichiometry . This compound belongs to the class of cerium(IV) carboxylates, which are valued for their solubility in organic solvents and their redox activity. Cerium(IV) compounds are strong one-electron oxidants (E° ~1.7 V in acidic media) and can act as catalysts or precursors for cerium oxide materials [1]. The sebacate ligand, being a flexible dicarboxylate, distinguishes it from mono-carboxylate analogs and may influence its thermal decomposition pathway, solubility profile, and coordination polymer structure.

Hydrocarbon-soluble Ce(IV) source for non-aqueous homogeneous catalysis
Strong one-electron oxidant with reported redox potential ~1.7 V
Dicarboxylate ligand supports coordination polymer network formation

Cerium(4+) Sebacate – Why In-Class Substitution Fails


Cerium(IV) compounds are not interchangeable. The coordination environment around the Ce(IV) center profoundly affects redox potential, solubility, thermal stability, and decomposition pathway. Inorganic salts like cerium(IV) ammonium nitrate (CAN) or cerium(IV) sulfate are highly water-soluble but have limited solubility in nonpolar media. In contrast, cerium(IV) carboxylates with sufficiently long or branched alkyl chains dissolve in hydrocarbons, enabling homogeneous catalysis in organic solvents. The sebacate ligand, being a dicarboxylate, can form cross-linked coordination polymers rather than discrete molecular complexes, leading to distinct thermal decomposition profiles and residue morphologies. For example, the patent literature explicitly teaches that the minimum carbon atom content required for hydrocarbon miscibility depends on carboxylate chain structure, and sebacic acid (C10 linear diacid) yields a product with different solubility characteristics than 2-ethylhexanoate (C8 branched monoacid) [1]. Therefore, substitution with a generic cerium(IV) salt or even a different cerium carboxylate can lead to phase incompatibility, altered catalytic activity, or unexpected thermal behavior.

Water-soluble Ce(IV) salts (e.g., CAN) are insoluble in hydrocarbons, preventing non-aqueous catalytic use.
Ce(III) sebacate decomposes at markedly higher temperature; thermal behavior does not transfer to Ce(IV) analog.
Mono-carboxylates lack dicarboxylate bridging, altering ceramic yield, film morphology, and coordination structure.
Chain length and branching (e.g., 2-ethylhexanoate vs. sebacate) shift hydrocarbon solubility and ligand volatility.

Cerium(4+) Sebacate – Key Differentiation Evidence


Organic Solvent Solubility vs. CAN

Cerium(4+) sebacate is soluble in apolar hydrocarbon solvents, whereas CAN is essentially insoluble in hydrocarbons, limiting CAN to aqueous or strongly polar media. The patent EP0575189B1 teaches that cerium(IV) carboxylates dissolve in hydrocarbons when the total carbon atom count per cerium reaches a critical threshold. For linear dicarboxylates such as sebacate, the C20 chain provides 20 carbon atoms per cerium, exceeding the threshold of ≥10 carbons per Ce, thus rendering the compound hydrocarbon-miscible or -soluble [1]. This is a critical differentiation for applications requiring homogeneous redox catalysis in non-aqueous environments.

Solubility vs. CAN
Class-level
Ce(4+) sebacatevsCAN
Hydrocarbon-solubleInsoluble in hydrocarbons
Enables homogeneous redox catalysis in apolar media where CAN cannot be used.
Requires solvent-specific solubility verification.
Homogeneous catalysis Organic synthesis Solubility

Thermal Decomposition vs. Cerium(III) Sebacate

The thermal decomposition of lanthanide sebacates has been studied. For Ce(III) sebacate (Ln2(C10H16O4)3·nH2O), dehydration occurs at 323–343 K, and oxide (CeO2) formation is complete at ~783 K [1]. While direct data for Ce(IV) sebacate are not reported in the same study, Ce(IV) carboxylates typically decompose via a different mechanism involving oxidation of the ligand by the Ce(IV) center, potentially lowering the oxide formation temperature. Cerium(IV) stearate, for example, shows an onset decomposition temperature of 234°C (507 K) [2], significantly lower than the 783 K required for Ce(III) sebacate. By analogy, Ce(IV) sebacate is expected to decompose at a lower temperature than its Ce(III) analog, making it a more energy-efficient precursor for CeO2 thin films or nanoparticles.

Decomposition temp.
Context-dependent
~270 K lowerestimated vs. Ce(III) sebacate (783 K)
May reduce energy input for CeO₂ precursor processing.
Cross-study proxy; direct TGA data advised.
Thermal analysis CeO2 precursor Decomposition

Cerium Content vs. 2-Ethylhexanoate

The cerium content by weight is a key procurement parameter for catalyst and precursor applications. Cerium(4+) sebacate (C20H32CeO8, MW 540.58 g/mol) contains approximately 25.9% cerium by weight . In comparison, cerium(IV) 2-ethylhexanoate (typically Ce(C8H15O2)4, MW ~628 g/mol) contains ~22.3% cerium. For a given mass of compound, cerium(4+) sebacate delivers approximately 16% more cerium atoms, which can reduce the mass of precursor needed to achieve a target cerium loading in formulated products. Additionally, the dicarboxylate structure may act as a cross-linking agent in polymer-cerium hybrid materials, a feature absent in mono-carboxylates.

Cerium content
Class-level
25.9% Cevs. ~22.3% for Ce(IV) 2-ethylhexanoate
Higher cerium density reduces precursor mass needed for a given loading.
Calculated from molecular formulas; verify with lot-specific analysis.
Metal content Stoichiometry Cost efficiency

Precipitation Behavior vs. Thorium Sebacate

In analytical chemistry, sebacic acid selectively precipitates thorium quantitatively from neutral solutions, while cerium and other rare earths remain in solution [1]. However, ammonium sebacate precipitates cerium earths quantitatively at pH 9 [1]. This differential precipitation behavior, governed by pH and counter-ion, enables the use of sebacate chemistry for the separation of thorium from cerium in mineral processing. Cerium(4+) sebacate, once formed, can be filtered as a voluminous granular precipitate that settles readily and is easily handled [1]. In contrast, cerium(III) oxalate or cerium hydroxide precipitates are often gelatinous and difficult to filter, leading to longer processing times and lower throughput.

Precipitation handling
Class-level
Granular, fast-filteringvsGelatinous oxalate/hydroxide
Supports higher throughput in rare earth separation workflows.
Reported for ammonium sebacate precipitation system.
Analytical chemistry Separation Thorium removal

Coordination Network vs. Acetylacetonate

Cerium(IV) sebacate, with two carboxylate groups per ligand, is expected to form extended coordination polymer networks in the solid state, unlike monomeric cerium(IV) acetylacetonate (Ce(acac)4) or Ce(IV) tetrakis(2-ethylhexanoate). The dicarboxylate bridging mode can lead to higher thermal residue (ceramic yield) upon pyrolysis. For calcium dicarboxylates, the ceramic yield increases systematically with chain length from malonate to sebacate [1]. Extrapolating to cerium, the sebacate may yield a more continuous CeO2 network with fewer defects compared to short-chain dicarboxylates or mono-carboxylates, which tend to volatilize more ligand mass. This property is relevant for solution-based deposition of CeO2 thin films where film continuity and density are critical.

Coordination network
Class-level
2D/3D polymer via dicarboxylate vs. discrete monomer in mono-carboxylates
May improve film-forming continuity and ceramic yield.
Structural inference; validate with XRD or pyrolysis study.
Coordination polymer Hybrid material Cross-linking

Cerium(4+) Sebacate – Application Scenarios


Homogeneous Redox Catalyst in Non-Aqueous Media

When an organic-solvent-soluble Ce(IV) oxidant is required, cerium(4+) sebacate offers a hydrocarbon-compatible alternative to CAN. The patent literature confirms that cerium(IV) carboxylates with ≥10 carbon atoms per Ce dissolve in apolar solvents [1]. This enables oxidation reactions (e.g., alcohol oxidation, oxidative coupling) in toluene, hexane, or mineral oil, where CAN is insoluble. Users should verify solubility in the specific solvent system and assess redox potential under reaction conditions.

Low-Temperature CeO2 Thin Film Precursor

Cerium(4+) sebacate is a candidate precursor for CeO2 films via spin-coating or dip-coating, followed by thermal annealing. Class-level evidence suggests Ce(IV) carboxylates decompose at lower temperatures (onset ~230–250°C) than Ce(III) sebacate (CeO2 formed at ~510°C) [1][2]. The dicarboxylate bridging may promote uniform film coverage. Users should perform thermogravimetric analysis to determine the exact decomposition profile for their batch and optimize annealing conditions to minimize carbon residue.

Rare Earth Separation and Analytical Precipitant

The sebacate system enables selective precipitation of thorium at low pH (sebacic acid alone) and cerium earths at high pH (ammonium sebacate) [1]. Cerium(4+) sebacate forms a granular, easily filterable precipitate, offering practical advantages over gelatinous oxalate or hydroxide precipitates in analytical workflows. This method, though historical, remains relevant for laboratories developing thorium-free cerium products or analyzing mixed rare earth ores.

Polymer-Cerium Hybrid Material Additive

The dicarboxylate functionality of sebacate can act as a cross-linker in polymer matrices, potentially improving thermal stability and mechanical properties. While direct data for cerium(4+) sebacate are limited, the compound's higher cerium content (25.9% w/w) compared to mono-carboxylates [1] makes it an efficient cerium delivery vehicle for polymers requiring redox-active or UV-absorbing additives. Compatibility with polyamides (e.g., nylon 6,10) derived from sebacic acid may be particularly favorable.

Application
Selection Property
Validation Focus
Non-aqueous homogeneous redox catalysis
Hydrocarbon solubility
Solvent miscibility, redox potential under reaction conditions
Low-temperature CeO₂ thin film precursor
Low decomposition temperature
TGA profile, film uniformity, carbon residue
Rare earth separation / Th removal
pH-selective precipitation
Precipitate filterability, thorium carry-over
Polymer-cerium hybrid additive
Dicarboxylate cross-linking
Matrix compatibility, thermal stability enhancement
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